Cas no 351156-91-7 (Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate)

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with an amino group, a 2,4-dichlorophenyl moiety, and a methyl ester functionality. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceuticals and agrochemicals. The presence of the electron-rich thiophene ring and reactive amino group enables further functionalization, while the dichlorophenyl substituent enhances stability and influences steric and electronic properties. The methyl ester group offers additional derivatization potential. Its well-defined reactivity profile makes it valuable for constructing complex molecular frameworks, particularly in medicinal chemistry for targeting bioactive scaffolds. High purity and consistent synthesis protocols ensure reliability in research and industrial applications.
Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate structure
351156-91-7 structure
商品名:Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
CAS番号:351156-91-7
MF:C12H9Cl2NO2S
メガワット:302.1764
MDL:MFCD01924219
CID:2951934
PubChem ID:716974

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

    • 2-氨基-4-(2,4-二氯苯基)噻吩-3-甲酸甲酯
    • methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
    • 2-Amino-4-(2,4-dichloro-phenyl)-thiophene-3-carboxylic acid methyl ester
    • BBL016145
    • STK348728
    • 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylic acid methyl ester
    • methyl 2-amino-4-(2,4-dichlorophenyl)-3-thiophenecarboxylate
    • methyl2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
    • VS-05169
    • ALBB-001682
    • 848-272-7
    • H21619
    • AK-968/15360339
    • AKOS000304352
    • EN300-227712
    • MFCD01924219
    • CS-0215177
    • 351156-91-7
    • Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
    • MDL: MFCD01924219
    • インチ: 1S/C12H9Cl2NO2S/c1-17-12(16)10-8(5-18-11(10)15)7-3-2-6(13)4-9(7)14/h2-5H,15H2,1H3
    • InChIKey: GIOFCQOUWOEQFQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C([H])=C(C([H])=C([H])C=1C1=C([H])SC(=C1C(=O)OC([H])([H])[H])N([H])[H])Cl

計算された属性

  • せいみつぶんしりょう: 300.9731051Da
  • どういたいしつりょう: 300.9731051Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 319
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.6
  • 疎水性パラメータ計算基準値(XlogP): 4.5

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M289928-100mg
Methyl 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
351156-91-7
100mg
$ 70.00 2022-06-04
Enamine
EN300-227712-10.0g
methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
351156-91-7 95%
10.0g
$1238.0 2024-06-20
Matrix Scientific
028926-500mg
Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
351156-91-7
500mg
$126.00 2023-09-06
Chemenu
CM113716-10g
methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
351156-91-7 95%
10g
$*** 2023-05-30
Enamine
EN300-227712-5g
methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
351156-91-7 95%
5g
$811.0 2023-09-15
A2B Chem LLC
AF58567-1g
Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
351156-91-7 >95%
1g
$509.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1285847-1g
Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
351156-91-7 97%
1g
¥2074.00 2024-05-17
Enamine
EN300-227712-0.05g
methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
351156-91-7 95%
0.05g
$87.0 2024-06-20
Enamine
EN300-227712-0.25g
methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
351156-91-7 95%
0.25g
$185.0 2024-06-20
Enamine
EN300-227712-0.1g
methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
351156-91-7 95%
0.1g
$129.0 2024-06-20

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate 関連文献

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylateに関する追加情報

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate (CAS No. 351156-91-7): A Comprehensive Overview

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate (CAS No. 351156-91-7) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential therapeutic properties and its role in the development of novel drug candidates.

The chemical structure of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate consists of a thiophene ring substituted with a 2,4-dichlorophenyl group and a methyl ester moiety. The presence of these functional groups imparts specific chemical and biological properties that make it an attractive candidate for various research applications. The amino group, in particular, can participate in hydrogen bonding and other interactions that are crucial for biological activity.

Recent studies have highlighted the potential of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory properties. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory effects, Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate has also shown promise in cancer research. A study conducted by a team of researchers at the National Institutes of Health (NIH) demonstrated that this compound has selective cytotoxicity against several cancer cell lines. The mechanism of action appears to involve the disruption of cell cycle progression and induction of apoptosis, suggesting its potential as an anticancer agent.

The synthesis of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate has been extensively studied and optimized to improve yield and purity. One common synthetic route involves the reaction of 2,4-dichlorobenzaldehyde with thioglycolic acid followed by condensation with methylamine and esterification with methanol. This multi-step process has been refined to achieve high yields and minimize side reactions, making it suitable for large-scale production.

The physicochemical properties of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate have been thoroughly characterized. It is a solid at room temperature with a melting point ranging from 100°C to 105°C. The compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for various formulation strategies in drug development.

In terms of safety and toxicity, preliminary studies have indicated that Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate is generally well-tolerated at therapeutic doses. However, as with any new chemical entity (NCE), comprehensive safety evaluations are essential before advancing to clinical trials. Preclinical studies have shown that this compound does not exhibit significant cytotoxicity or genotoxicity at relevant concentrations.

The potential applications of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate extend beyond its direct therapeutic uses. It serves as an important building block in the synthesis of more complex molecules with diverse biological activities. For example, researchers have used this compound as a starting material to develop novel inhibitors of specific enzymes involved in disease pathways.

In conclusion, Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate (CAS No. 351156-91-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for the development of new therapeutic agents targeting inflammation and cancer. Ongoing research continues to uncover new applications and mechanisms of action for this compound, further solidifying its importance in the field.

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